9-benzyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
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Overview
Description
“9-benzyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” is a chemical compound with the molecular formula C20H16N6O2 and a molecular weight of 372.388. It belongs to the class of triazole compounds, which are nitrogenous heterocyclic moieties containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of triazole derivatives, including “this compound”, involves the cyclisation of bis-triazolyl alkanes with various amino acids . This process produces bis-[1, 2, 4-triazolo [3, 4-b]-1,3,4-thiadiazol-4-yl] alkanes .Molecular Structure Analysis
Triazole compounds, such as “this compound”, have a five-membered aromatic azole chain. This chain contains two carbon and three nitrogen atoms, which are readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
The chemical reactions involving triazole compounds are diverse and depend on the specific compound and conditions. For instance, the cyclisation of bis-triazolyl alkanes with various amino acids can produce bis-[1, 2, 4-triazolo [3, 4-b]-1,3,4-thiadiazol-4-yl] alkanes .Scientific Research Applications
Anti-Angiogenic Activities
The structure-activity relationship study of 1,2,4-triazolo[1,5-a][1,3,5]triazin-5,7-dione and its analogues, including compounds structurally related to 9-benzyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione, shows that these compounds exhibit varying degrees of inhibitory activity towards thymidine phosphorylase. This enzyme is associated with angiogenesis, suggesting potential applications in cancer therapy by inhibiting tumor growth and metastasis through the modulation of angiogenesis markers like VEGF and MMP-9 in breast cancer cells (Bera et al., 2013).
Antimicrobial and Antibacterial Activity
Compounds containing the triazolo[4,3-e]purine motif have been explored for their antimicrobial properties. A study involving the synthesis of 9H-[1,2,4]Triazolo[4,3-g]purin-5-amine demonstrated the potential of these compounds as antibacterial agents. This suggests a research avenue for developing new antimicrobial drugs leveraging the unique structure of this compound (Govori, 2017).
Anticancer and Anti-HIV-1 Activity
The triazolo[4,3-e]purine derivatives have been synthesized and evaluated for their anticancer, anti-HIV-1, and antimicrobial activities. This includes studies on compounds like 6,8-dimethyl-1,4-dihydro-1,2,4-triazino[4,3-e]purine-7,9(6H, 8H)-diones and 5,7,9-trimethyl-1,2,4-triazolo[4,3-e]purine-6,8(5H, 7H, 9H)-diones, showing considerable activity against specific cancer cell lines and moderate activity against HIV-1. This highlights the potential of this compound and its derivatives for therapeutic applications in cancer and viral infections (Ashour et al., 2012).
Structural Analysis and Material Science
Structural analysis of compounds similar to this compound, such as the investigation of their crystal structures, provides insights into their molecular geometry, which is crucial for designing drugs with improved pharmacological profiles. This knowledge aids in the development of materials with specific properties, potentially leading to applications beyond pharmacology, such as in material science for the creation of new materials with desired electronic or mechanical properties (Yahyazadeh & Daneshmandi, 2013).
Mechanism of Action
Target of Action
The primary target of 9-benzyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell growth arrest .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle, specifically causing cell growth arrest at the G0-G1 stage . This disruption of the cell cycle can lead to apoptosis, or programmed cell death .
Pharmacokinetics
These properties can influence the bioavailability of the compound, affecting its efficacy and safety .
Result of Action
The result of the action of this compound is significant alteration in cell cycle progression, leading to apoptosis within cells . This can result in the inhibition of the growth of certain cell lines .
Future Directions
Triazole compounds, including “9-benzyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione”, show versatile biological activities and are present as a central structural component in a number of drug classes . This suggests that they have significant potential for future research and development in the field of medicinal chemistry .
Properties
IUPAC Name |
5-benzyl-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O2/c1-24-18-15(17(27)21-20(24)28)25(12-13-8-4-2-5-9-13)19-23-22-16(26(18)19)14-10-6-3-7-11-14/h2-11H,12H2,1H3,(H,21,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHLSZURVDQMHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=CC=C4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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